molecular formula C15H15FN4O2 B6491242 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide CAS No. 1359617-07-4

2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide

Cat. No.: B6491242
CAS No.: 1359617-07-4
M. Wt: 302.30 g/mol
InChI Key: JEOUFOZDBXAEDE-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is an organic compound that belongs to the class of phenylmorpholines. This compound contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.

Preparation Methods

The synthesis of 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide typically involves the condensation of 2-fluorobenzoic acid with 2-(morpholin-4-yl)pyrimidine-5-amine. The reaction is carried out under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-13-4-2-1-3-12(13)14(21)19-11-9-17-15(18-10-11)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOUFOZDBXAEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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